molecular formula C34H30O10S B14422111 [4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate CAS No. 85906-19-0

[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate

Cat. No.: B14422111
CAS No.: 85906-19-0
M. Wt: 630.7 g/mol
InChI Key: DHQKUKUEQIGBNB-UHFFFAOYSA-N
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Description

[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including benzoate, sulfonyloxymethyl, and oxan-3-yl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate typically involves multi-step organic reactions. One common approach is the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The introduction of the sulfonyloxymethyl group can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The presence of benzoate and sulfonyloxymethyl groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate involves its interaction with molecular targets through various pathways. The presence of multiple functional groups allows the compound to engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-Methoxyphenyl benzoate
  • 4-Methylphenyl benzoate

Uniqueness

Compared to similar compounds, [4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate stands out due to its unique combination of functional groups. This structural diversity enhances its reactivity and potential applications in various fields. The presence of both benzoate and sulfonyloxymethyl groups provides a versatile platform for chemical modifications and functionalization, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

85906-19-0

Molecular Formula

C34H30O10S

Molecular Weight

630.7 g/mol

IUPAC Name

[4,5-dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate

InChI

InChI=1S/C34H30O10S/c1-23-17-19-27(20-18-23)45(38,39)41-22-28-30(43-33(36)25-13-7-3-8-14-25)31(44-34(37)26-15-9-4-10-16-26)29(21-40-28)42-32(35)24-11-5-2-6-12-24/h2-20,28-31H,21-22H2,1H3

InChI Key

DHQKUKUEQIGBNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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